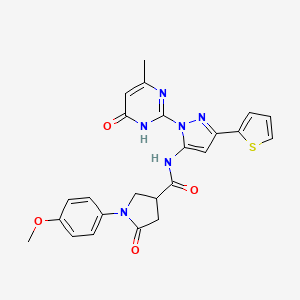

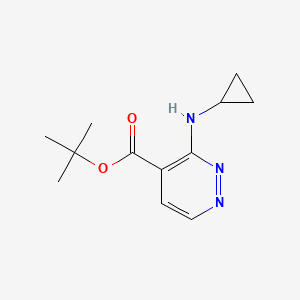

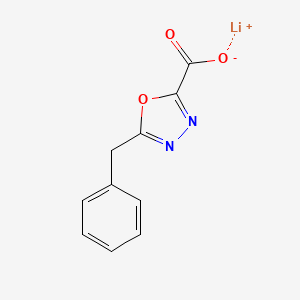

![molecular formula C13H10N4O3S B2940077 2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone CAS No. 900019-82-1](/img/structure/B2940077.png)

2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone (PSOP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of organic compound characterized by the presence of a ring of atoms with at least one atom of a different element. PSOP has been studied extensively for its potential use in drug design, as a building block for new materials, and as a reagent in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

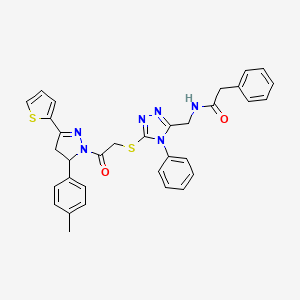

Research has focused on evaluating the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds related to the one , for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) was followed by investigation for various pharmacological activities. Some compounds demonstrated moderate inhibitory effects across all assays, possessing affinity for COX-2 and 5-LOX, which correlated with high analgesic and anti-inflammatory effects. Additionally, these compounds exhibited antioxidant potential and significant potency in toxicity assessment and tumor inhibition (Faheem, 2018).

Synthesis and Reactions

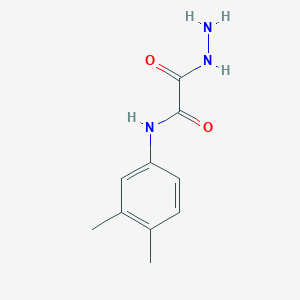

The synthesis and reactions of new pyridazinones have been explored, yielding compounds with moderate antibacterial activity. This includes the reaction of pyridazinone derivatives with various reagents to produce novel compounds, some of which demonstrated activity against Gram-positive bacteria (Abdel Ghani Essam, 1991).

Analgesic and Anti-inflammatory Agents

A series of pyridazinone derivatives were synthesized and examined for their analgesic and anti-inflammatory activities. Among these compounds, certain derivatives were identified as promising analgesic and anti-inflammatory agents, displaying more potent activity than acetylsalicylic acid in specific tests, without showing gastric ulcerogenic effects (Gökçe et al., 2005).

Phosphodiesterase Inhibitors

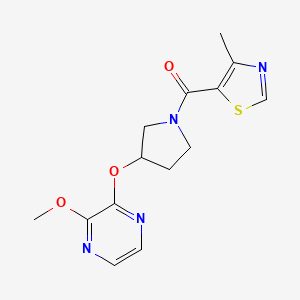

Pyridazinone-based compounds have been synthesized as highly potent and selective phosphodiesterase 10A (PDE10A) inhibitors. These compounds exhibit excellent selectivity, favorable pharmacokinetics, and potent suppression of specific induced behaviors in mice, making them potential candidates for the treatment of neurological disorders (Kunitomo et al., 2014).

Eigenschaften

IUPAC Name |

2-phenyl-6-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methoxy]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-12-7-6-10(19-8-11-14-15-13(21)20-11)16-17(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXOECONEBXFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OCC3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)

![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)